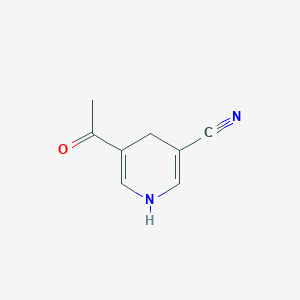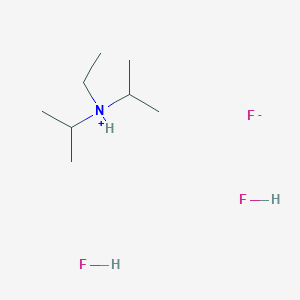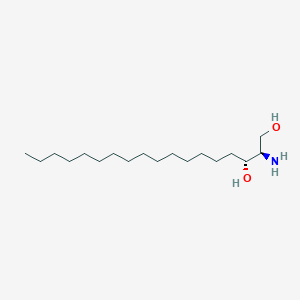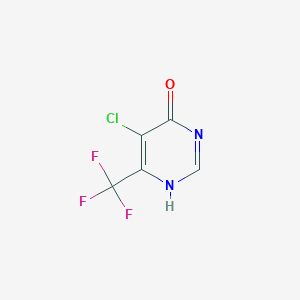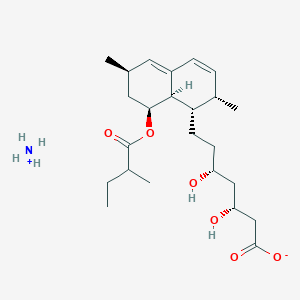
Mevinolinic acid, monoammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . It is widely used in biochemical research, particularly in studies related to cholesterol metabolism and cardiovascular diseases.
准备方法
Synthetic Routes and Reaction Conditions: Mevinolinic acid, monoammonium salt, is synthesized through the hydrolysis of mevinolin (lovastatin) under basic conditions. The process involves the conversion of the lactone ring of mevinolin to its corresponding hydroxy acid form, mevinolinic acid. This hydroxy acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods: Industrial production of this compound, typically involves large-scale fermentation of Aspergillus terreus to produce mevinolin. The fermentation broth is then subjected to extraction and purification processes to isolate mevinolin, which is subsequently hydrolyzed and neutralized to obtain the monoammonium salt .
Types of Reactions:
Oxidation: Mevinolinic acid can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction of mevinolinic acid can result in the formation of alcohols from the ketone or aldehyde groups.
Substitution: The compound can participate in substitution reactions, especially at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxy groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or halides depending on the substituting reagent.
科学研究应用
Mevinolinic acid, monoammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of statins.
Biology: Employed in studies investigating the regulation of cholesterol biosynthesis and the role of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Medicine: Utilized in preclinical studies to evaluate the efficacy of cholesterol-lowering agents and to understand the molecular mechanisms underlying hypercholesterolemia.
作用机制
Mevinolinic acid, monoammonium salt, exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway and downstream effects on sterol regulatory element-binding proteins .
相似化合物的比较
Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, structurally similar to mevinolinic acid.
Simvastatin: A synthetic derivative of mevinolin with enhanced potency and bioavailability.
Pravastatin: A hydrophilic statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Mevinolinic acid, monoammonium salt, is unique due to its natural origin from Aspergillus terreus and its specific inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its hydroxy acid form provides distinct advantages in terms of solubility and bioavailability compared to other statins .
属性
CAS 编号 |
77550-67-5 |
|---|---|
分子式 |
C24H41NO6 |
分子量 |
439.6 g/mol |
IUPAC 名称 |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI 键 |
AOIIYQZTRFOGNN-AXHZAXLDSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
手性 SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
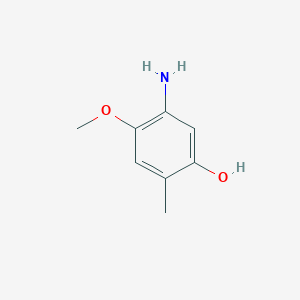
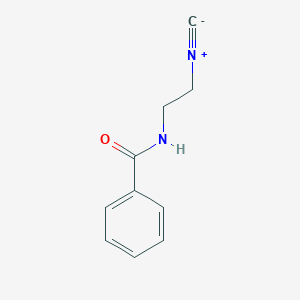
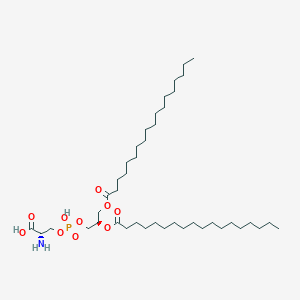
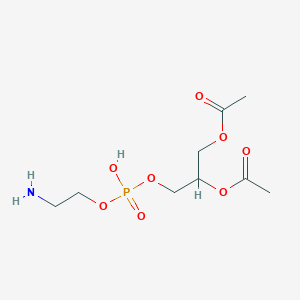
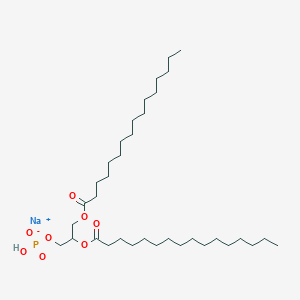
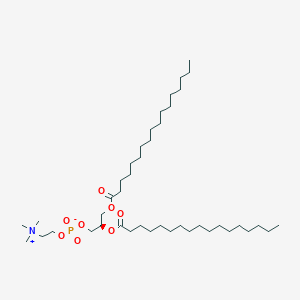
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
